2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzoxazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzoxazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, where the benzoxazole-thioether intermediate reacts with piperidine derivatives.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (e.g., chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitrobenzoxazole, halobenzoxazole
Scientific Research Applications
2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The benzoxazole ring imparts fluorescence properties, making this compound useful in the development of optical materials and sensors.
Biological Studies: It can be used in the study of enzyme interactions and as a probe for biological imaging.
Mechanism of Action
The mechanism of action of 2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar fluorescence properties.
Benzothiazole: Contains a sulfur atom in place of the oxygen in benzoxazole, offering different reactivity and applications.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in benzoxazole, used in various pharmaceutical applications.
Uniqueness
2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a benzoxazole ring with a piperidine ring and a thioether linkage, providing a versatile scaffold for further functionalization and application in diverse fields .
Properties
Molecular Formula |
C18H24N2O3S |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
tert-butyl 2-(1,3-benzoxazol-2-ylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O3S/c1-18(2,3)23-17(21)20-11-7-6-8-13(20)12-24-16-19-14-9-4-5-10-15(14)22-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3 |
InChI Key |
JHECEAKODPEOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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